Uridylyl-2'-5'-uridine ammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

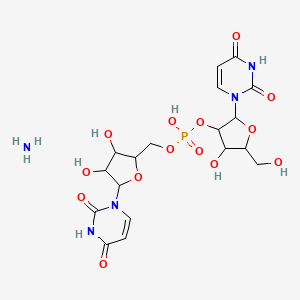

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIYPVJIZZEXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N5O14P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585286 |

Source

|

| Record name | azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-54-6 |

Source

|

| Record name | azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Uridylyl-2'-5'-uridine ammonium salt?

Structural Characterization, Synthesis, and Biological Applications[1][2]

Executive Summary

Uridylyl-2'-5'-uridine (Up(2'-5')U) ammonium salt is a non-canonical dinucleotide analogue distinguished by a phosphodiester linkage connecting the 2'-hydroxyl of the upstream uridine to the 5'-hydroxyl of the downstream uridine.[1][] Unlike the ubiquitous 3'-5' linkage found in genomic RNA, this regioisomer represents a unique structural probe for nucleic acid enzymology, prebiotic chemistry, and therapeutic RNA design.

This guide dissects the structural divergence of the 2'-5' linkage, its altered hydrolytic stability, and its utility in modulating the immunogenicity and nuclease resistance of therapeutic oligonucleotides.

Molecular Architecture & Stereochemistry[1][2]

The defining feature of Up(2'-5')U is the regiochemistry of the internucleotide bond. In standard RNA, the phosphate backbone connects the 3'-carbon of one ribose to the 5'-carbon of the next. In Up(2'-5')U, this bridge is shifted to the 2'-carbon.[1][]

Chemical Identity[1][3][4]

-

IUPAC Name: Uridylyl-(2'→5')-uridine, ammonium salt[1][][3][4]

-

Common Abbreviation: Up(2'-5')U

-

Molecular Formula:

(Salt form varies by stoichiometry)[1][] -

Molecular Weight (Free Acid): ~550.37 g/mol (Ammonium counterions add ~17-18 Da per mole)[1][]

Structural Topology

The 2'-5' linkage imposes significant conformational constraints compared to the native 3'-5' isomer.[1]

-

Sugar Pucker: While 3'-5' RNA helices predominantly adopt a C3'-endo (A-form) sugar pucker, 2'-5' linked oligomers often display a preference for C2'-endo (B-form DNA-like) or mixed puckers.[1][]

-

Base Stacking: The 2'-5' geometry results in an "extended" backbone conformation. In a dimer context, this reduces the overlap of the uracil bases compared to the compact stacking seen in 3'-5' UpU, altering its thermodynamic stability and interaction with RNA-binding proteins.

Figure 1: Schematic connectivity of Up(2'-5')U. Note the free 3'-OH on the upstream ribose and the phosphate linkage initiating from the 2'-position.[1][]

Physicochemical Properties[1][7][8][9][10]

The Ammonium Salt Advantage

The ammonium salt form is specifically selected for analytical applications over sodium or triethylammonium (TEAA) salts for two reasons:

-

Mass Spectrometry Compatibility: Ammonium ions are volatile. During ESI-MS or MALDI analysis, the ammonium counterion dissociates and evaporates as ammonia (

), leaving the clean -

Lyophilization: Ammonium salts can be lyophilized from volatile buffers (e.g., ammonium bicarbonate), ensuring a residue-free solid product.[1][]

Stability Profile

| Parameter | 3'-5' Linkage (Standard) | 2'-5' Linkage (Isomer) | Implication |

| Alkaline Hydrolysis | Susceptible | Highly Susceptible | 2'-5' linkages degrade faster in high pH due to the proximity of the 3'-OH nucleophile.[1][] |

| Nuclease Resistance | Low (degraded by RNase A/T1) | High | Most metabolic nucleases are stereospecific for 3'-5' bonds.[1][] Up(2'-5')U resists standard degradation.[1][] |

| Thermal Stability ( | High (in duplexes) | Low | 2'-5' RNA forms less stable duplexes with complementary RNA, lowering melting temperature.[1][] |

Synthesis and Purification Protocols

Synthesis of 2'-5' linked dinucleotides requires orthogonal protection strategies to prevent the formation of the thermodynamic 3'-5' product.

Solid-Phase Phosphoramidite Synthesis

The most robust method utilizes 3'-deoxy-2'-phosphoramidites or regiospecific silyl protection.[1][]

Protocol Overview:

-

Solid Support: Use a Uridine-loaded CPG (Controlled Pore Glass) linked via the 3' or 2' position depending on the desired directionality (usually 3'-linked for standard synthesis).[1][]

-

Coupling: The incoming monomer must be a Uridine 2'-phosphoramidite (where the reactive phosphoramidite group is on the 2' carbon and the 3' is protected, often by TBDMS or TOM).

-

Oxidation & Deprotection: Standard iodine oxidation follows.

-

Purification: The critical step for the ammonium salt is the buffer exchange.

Figure 2: Synthetic workflow for generating high-purity Up(2'-5')U ammonium salt.

Biological Context & Applications[1][11][12][13][14]

Probe for Lariat Debranching Enzyme (Dbr1)

During pre-mRNA splicing, introns are excised as lariats containing a unique 2'-5' phosphodiester branch point.[1][] The enzyme Dbr1 specifically hydrolyzes this 2'-5' bond to linearize the intron for degradation.

-

Application: Up(2'-5')U acts as a minimal substrate mimic or competitive inhibitor to study Dbr1 kinetics and specificity.[1][]

Prebiotic Chemistry (The "RNA World" Hypothesis)

Non-enzymatic replication of RNA (a prerequisite for early life) produces a mixture of 2'-5' and 3'-5' linkages.[1][][5][6]

-

Research Insight: Modern biology selected 3'-5' linkages likely due to the greater stability of helical structures and slower hydrolysis rates. Up(2'-5')U is used in evolutionary biology to test "chemical selection" theories, demonstrating how mixed backbones destabilize genetic information storage.[1][]

RNA Interference (RNAi) Optimization

Incorporating 2'-5' linkages into the sense (passenger) strand of siRNAs can:

-

Prevent the sense strand from loading into the RISC complex (reducing off-target effects).

-

Increase resistance to serum nucleases without abolishing the silencing activity of the antisense strand.

Experimental Handling

Reconstitution and Storage

-

Solubility: The ammonium salt is highly soluble in water (>50 mM).

-

Buffer: Reconstitute in RNase-free water or TE buffer (pH 7.5). Avoid acidic buffers (< pH 5) which may promote isomerization.[]

-

Storage: Lyophilized powder is stable at -20°C for >2 years.[1][] Once in solution, aliquot and store at -80°C to prevent hydrolysis.

Quality Control (Self-Validating Protocol)

To verify the integrity of Up(2'-5')U versus its 3'-5' isomer, perform a Snake Venom Phosphodiesterase (SVPD) assay.[1][]

-

Incubate 1 nmol of Up(2'-5')U with SVPD (0.01 units) at 37°C.

-

Monitor via HPLC or UV absorbance.

-

Result: SVPD is a 3'-exonuclease that generally requires a 3'-5' linkage.[1][] Up(2'-5')U will show significantly retarded degradation kinetics compared to standard UpU control.[1][]

References

-

Santa Cruz Biotechnology. Uridylyl-2'-5'-uridine ammonium salt Product Data.[1][][3]Link[1][]

-

Engelke, D. R., & RNA Society. Stereochemistry of 2',5' nucleic acids and their constituents. PubMed.[7] Link

-

National Institutes of Health (PubChem). Adenylyl-(2'-5')-uridine (Analogous Structure Data).[1][]Link[1][]

-

Sheng, J., et al. (2014). Structural insights into the effects of 2′-5′ linkages on the RNA duplex. PNAS. Link[1][]

-

Pochet, S., et al. Synthesis and properties of 2'-5' linked oligonucleotides. Nucleic Acids Research. Link

Sources

- 1. Adenylyl-(2'-5')-uridine | C19H24N7O12P | CID 112074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Uridylyl-2′-5′-uridine ammonium salt, CAS 108321-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Effect of 2′-5′/3′-5′ phosphodiester linkage heterogeneity on RNA interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Uridylyl-2'-5'-uridine Ammonium Salt (CAS 108321-54-6): A Probe for 2',5'-Linkage-Mediated Innate Immunity

Introduction

In the intricate landscape of molecular biology and drug discovery, precision tools are paramount. Uridylyl-2'-5'-uridine ammonium salt (CAS No. 108321-54-6) emerges as a highly specific synthetic dinucleotide, distinguished by its atypical 2',5'-phosphodiester bond.[1][2] While canonical nucleic acids are defined by 3',5'-phosphodiester linkages, this alternative bond is a hallmark of critical second messengers in the innate immune system. This guide provides an in-depth exploration of this compound, moving beyond its chemical identity to elucidate its scientific context, practical applications, and the robust methodologies required for its effective use. For researchers investigating antiviral pathways, autoimmune disorders, and oncology, understanding the role and application of molecules featuring the 2',5'-linkage is fundamental. This document serves as a technical resource for scientists and drug development professionals aiming to leverage Uridylyl-2'-5'-uridine as a precise tool in their research endeavors.

Section 1: Core Characteristics and Handling Protocols

The integrity of any experiment begins with the proper characterization, handling, and storage of its core reagents. This compound is a stable compound when managed correctly, but its efficacy is directly tied to adherence to established protocols.

Physicochemical Properties

A clear understanding of the compound's properties is essential for accurate experimental design, from calculating molar concentrations to ensuring solubility.

| Property | Value | Source(s) |

| CAS Number | 108321-54-6 | [1][2][3] |

| Molecular Formula | C18H23N4O14P•NH3 | [1][2] |

| Molecular Weight | 567.40 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [4][5] |

| Key Feature | Atypical 2',5'-phosphodiester linkage | [1][2] |

| Solubility | Soluble in water | [5][6] |

| Storage | Store at -20°C in a dry, well-ventilated place | [4][7] |

Handling, Storage, and Solution Preparation

Expert Insight: The ammonium salt form enhances the stability and handling of the molecule compared to its free acid counterpart. However, as a charged oligonucleotide analog, it is susceptible to degradation by environmental nucleases and extreme pH. The following protocols are designed to maintain its structural integrity.

Storage:

-

Long-Term: Upon receipt, store the vial tightly closed at -20°C.[4][7] This temperature is critical to minimize potential hydrolysis of the phosphodiester bond and other degradation pathways.

-

Working Aliquots: To avoid repeated freeze-thaw cycles, which can compromise compound integrity, it is strongly recommended to prepare single-use aliquots of stock solutions.

Safe Handling:

-

While not classified as hazardous under OSHA 2012 standards, good laboratory practice is mandatory.[7]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields and protective gloves.[7][8]

-

Handle the powder in a well-ventilated area to avoid inhalation.

Protocol for Stock Solution Preparation (e.g., 10 mM):

-

Acclimatization: Allow the vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

-

Calculation: For 1 mg of this compound (MW = 567.40 g/mol ), the volume of solvent needed for a 10 mM stock is calculated as follows:

-

Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 567.40 g/mol )) * 1,000,000 µL/L ≈ 176.2 µL

-

-

Reconstitution: Add the calculated volume of nuclease-free water or a suitable buffer (e.g., sterile PBS, pH 7.4) to the vial.

-

Solubilization: Vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect for any particulates.

-

Aliquoting & Storage: Dispense into single-use, nuclease-free microcentrifuge tubes. Store these aliquots at -20°C. For long-term storage (>6 months), -80°C is preferable.

Section 2: The Scientific Context: Primacy of the 2',5'-Phosphodiester Linkage in Innate Immunity

The significance of Uridylyl-2'-5'-uridine lies not in its direct biological activity, but in its structural mimicry of a key molecular motif. The 2',5'-phosphodiester linkage is a non-canonical bond that nature has co-opted as a specific signal for danger, primarily in the context of viral or microbial invasion. Two primary pathways, OAS-RNase L and cGAS-STING, rely on this unique chemical bond to initiate a potent immune response.

The OAS-RNase L System: An Antiviral RNA Degradation Cascade

The 2'-5'-oligoadenylate synthetase (OAS) family of enzymes function as frontline sensors of viral double-stranded RNA (dsRNA) in the cytoplasm.[9] Upon binding dsRNA, OAS proteins are allosterically activated and polymerize ATP into 2',5'-linked oligoadenylates (2-5A).[10][11] These 2-5A molecules are the dedicated second messengers that bind to and activate the latent endoribonuclease, RNase L.[9] Activated RNase L then non-specifically degrades both viral and cellular single-stranded RNA, effectively shutting down protein synthesis and halting viral replication.[11]

The cGAS-STING Pathway: A Hub for DNA Sensing and Interferon Response

The cyclic GMP-AMP synthase (cGAS) pathway is a central mechanism for detecting cytosolic DNA, a tell-tale sign of infection or cellular damage.[12] When cGAS binds to dsDNA, it catalyzes the synthesis of a unique cyclic dinucleotide, 2'3'-cGAMP, which contains one 2'-5' and one 3'-5' phosphodiester linkage.[12][13] This specific isomer, particularly the 2'-5' linkage, is essential for potently activating the human Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[12][13] Upon binding cGAMP, STING translocates to the Golgi apparatus, where it recruits and activates the kinase TBK1.[14] TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-α/β) and other inflammatory genes, establishing a powerful antiviral state.[15][16]

Role of Uridylyl-2'-5'-uridine as a Research Tool

Given this context, Uridylyl-2'-5'-uridine serves as a valuable control and investigative tool:

-

Negative Control: In cellular assays designed to measure STING or RNase L activation, this U-U dinucleotide is expected to be inactive. Its uridine bases do not fit the binding pockets of the STING dimer (which recognizes purines in cGAMP) or the ankyrin repeat domains of RNase L (which recognize adenines in 2-5A). Its use helps validate that an observed biological effect from a 2',5'-linked agonist is due to the specific base composition and not merely the presence of the 2',5' backbone.

-

Enzyme Substrate: It can be used to characterize the specificity of nucleases. By comparing its degradation rate to its 3',5'-linked counterpart, researchers can determine if an enzyme has a preference for, or is inhibited by, the 2',5' linkage.

-

Structural Probe: In biophysical assays like X-ray crystallography or NMR, it can be used as a simplified analog to probe the geometry of enzyme active sites or receptor binding pockets that recognize 2',5'-linked dinucleotides.

Section 3: Key Applications & Experimental Workflows

The primary utility of this compound is within well-defined experimental workflows to validate pathway-specific responses. Below is a detailed protocol for a common application: assessing STING pathway activation.

Workflow: Cellular STING Activation Assay

Objective: To confirm that a response in a cell-based assay is specifically mediated by a canonical STING agonist (like 2'3'-cGAMP) and not by a non-specific effect, using Uridylyl-2'-5'-uridine as a negative control.

Causality Behind Experimental Choices:

-

Cell Line: THP-1-Dual™ Lucia/SEAP reporter cells are frequently used. These human monocytic cells are modified to express a secreted luciferase (Lucia) under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) under an NF-κB promoter. This provides a quantitative, two-pronged readout of STING pathway activation (IRF3 and NF-κB).

-

Delivery Method: Dinucleotides are charged and do not passively cross the cell membrane. Therefore, a transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation is required to deliver the compounds into the cytoplasm where cGAS and STING reside.

-

Controls: The inclusion of a positive control (2'3'-cGAMP) and a negative control (Uridylyl-2'-5'-uridine) is non-negotiable for a self-validating system. A mock transfection (reagent only) control is also essential to establish a baseline.

Step-by-Step Protocol:

-

Cell Seeding: Day 1, seed 100,000 THP-1 Dual™ cells per well in a 96-well plate in 180 µL of complete growth medium. Incubate overnight.

-

Compound Preparation: Day 2, prepare stock solutions of 2'3'-cGAMP and Uridylyl-2'-5'-uridine. Serially dilute to desired working concentrations.

-

Transfection Complex Formation: In separate sterile tubes, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol. Add the dinucleotides (e.g., to a final concentration of 1 µg/mL) to the diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

Cell Treatment: Add 20 µL of the transfection complexes to the appropriate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Assay: Day 3, carefully collect the cell culture supernatant.

-

For the Lucia assay, transfer 20 µL of supernatant to a white 96-well plate and add 50 µL of the Lucia detection reagent.

-

For the SEAP assay, transfer 20 µL of supernatant to a standard 96-well plate, heat at 65°C for 30 minutes to inactivate endogenous phosphatases, and add 180 µL of a colorimetric SEAP substrate (e.g., pNPP).

-

-

Data Acquisition & Analysis: Read luminescence on a plate reader. For the SEAP assay, incubate until a yellow color develops and read absorbance at 405 nm. Normalize the signal from treated wells to the signal from the mock-transfected wells to calculate the fold-induction. A successful experiment will show high induction with 2'3'-cGAMP and no significant induction with Uridylyl-2'-5'-uridine.

Section 4: Analytical & Quality Control Methodologies

Verifying the purity, identity, and concentration of the compound is a cornerstone of reproducible science. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard method for this purpose.

Expert Insight: The choice of HPLC method depends on the polarity of the molecule. As a polar, charged dinucleotide, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography often provide superior resolution and peak shape compared to standard reversed-phase methods.

Protocol: Purity Assessment by HPLC-UV

Objective: To confirm the purity of a stock solution of this compound.

| Parameter | Example Value | Rationale |

| Instrument | HPLC system with UV/Vis Detector | Standard for analyzing UV-active compounds. |

| Column | HILIC Column (e.g., Waters BEH Amide) | Provides retention for highly polar analytes. |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 | A volatile buffer compatible with MS detection. |

| Mobile Phase B | Acetonitrile | The organic component in a HILIC gradient. |

| Gradient | 95% B to 50% B over 15 minutes | A typical gradient to elute polar compounds. |

| Flow Rate | 0.4 mL/min | Standard analytical flow rate. |

| Detection | 262 nm | The approximate λmax for the uracil chromophore. |

| Injection Volume | 5 µL | A small volume to prevent peak distortion. |

Procedure:

-

Prepare a ~0.2 mg/mL solution of the compound in water.[17]

-

Set up the HPLC system with the parameters outlined in the table above.

-

Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

-

Inject the sample.

-

Analyze the resulting chromatogram. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A high-purity sample should exhibit a single major peak.

Conclusion

This compound (CAS 108321-54-6) is more than a chemical entry in a catalog; it is a precision research tool that enables the rigorous interrogation of the 2',5'-linkage-dependent innate immune pathways. Its value is realized when it is used as a highly specific negative control to validate the action of true biological agonists like 2'3'-cGAMP and 2-5A. By understanding its chemical properties, its role within the broader scientific context of antiviral signaling, and the meticulous experimental and analytical protocols required for its use, researchers in immunology, virology, and drug development can generate clean, reproducible, and highly specific data. This guide provides the foundational knowledge and practical methodologies to empower scientists to deploy this compound with confidence, ensuring the integrity and validity of their investigations into one of the most fundamental arms of our immune system.

References

-

This compound | Intermed & Chemicals. Chemos. [Link]

-

Ablasser, A., et al. (2013). cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING. Nature, 498(7454), 380–384. [Link]

-

Gentle, A. C., et al. (2018). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. DSpace@MIT. [Link]

-

Goubau, D., et al. (2021). Activation of Innate Immunity by Therapeutic Nucleic Acids. MDPI. [Link]

-

Donovan, J., et al. (2013). 2 '-5 '-Oligoadenylate synthetase is activated by a specific RNA sequence motif. PNAS. [Link]

-

Donovan, J., et al. (2015). The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity. PubMed. [Link]

-

Ablasser, A., et al. (2013). cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING. PubMed. [Link]

-

Møller, I., et al. (2010). Extracellular 2'-5' oligoadenylate synthetase stimulates RNase L-independent antiviral activity: a novel mechanism of virus-induced innate immunity. PubMed. [Link]

-

HPLC Methods for analysis of Uridine. HELIX Chromatography. [Link]

-

Adamiak, R. W., et al. (1979). The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine. PubMed. [Link]

-

Brown, D. M., et al. (1964). Polynucleotides. I. Synthesis of Uridylyl-(3' → 5')-uridine and Uridylyl-(3' → 5')-6-azauridine. The Journal of Organic Chemistry. [Link]

-

Al-Masum, M., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Nyaga, D. M., et al. (2021). Genetic predisposition in the 2′-5′A pathway in the development of type 1 diabetes: potential contribution to dysregulation of innate antiviral immunity. PMC. [Link]

-

Safety Data Sheet: Uridine. Chemos GmbH&Co.KG. [Link]

-

URIDINE TESTING METHODS. BioSpectra. [Link]

-

HPLC Method for Analysis of Uridine on Chromni Column. SIELC Technologies. [Link]

-

URIDINE TESTING METHODS (2025). BioSpectra. [Link]

-

Al-Masum, M., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. PMC. [Link]

-

Li, T., et al. (2021). The cGAS–STING pathway: more than fighting against viruses and cancer. PMC. [Link]

-

Zhang, W., et al. (2011). Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. Walsh Medical Media. [Link]

-

Safety Data Sheet. Szabo-Scandic. [Link]

-

Uridine and its metabolism. ResearchGate. [Link]

-

Deng, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology. [Link]

-

Adenylyl-(2'-5')-uridine. PubChem - NIH. [Link]

-

Li, Y., et al. (2023). The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders. PMC. [Link]

-

Uridine – Knowledge and References. Taylor & Francis. [Link]

-

Wu, Y., et al. (2022). Advances in cGAS-STING Signaling Pathway and Diseases. PMC. [Link]

-

Moradian, H., et al. (2020). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. PMC. [Link]

-

Deng, Y., et al. (2025). The Role of Uridine in Health and Disease. JIR - Dove Medical Press. [Link]

-

Safety Data Sheet: Uridine 5'-monophosphate disodium. Carl ROTH. [Link]

-

Yilmaz, A., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Bursa Uludağ Üniversitesi. [Link]

-

Uridine monophosphate. Wikipedia. [Link]

-

Uridine. HiMedia Laboratories. [Link]

-

Excipient - Uridine. BioSpectra, Inc. [Link]

Sources

- 1. Uridylyl-2′-5′-uridine ammonium salt, CAS 108321-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound | Intermed & Chemicals | www.chemos.de [chemos.de]

- 4. labshake.com [labshake.com]

- 5. himedialabs.com [himedialabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. The Activation Mechanism of 2'-5'-Oligoadenylate Synthetase Gives New Insights Into OAS/cGAS Triggers of Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic predisposition in the 2′-5′A pathway in the development of type 1 diabetes: potential contribution to dysregulation of innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cGAS produces a 2′-5′-linked cyclic dinucleotide second messenger that activates STING - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cGAS–STING pathway: more than fighting against viruses and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in cGAS-STING Signaling Pathway and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. helixchrom.com [helixchrom.com]

Molecular weight of Uridylyl-2'-5'-uridine ammonium salt.

An In-depth Technical Guide to Uridylyl-2'-5'-uridine Ammonium Salt

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 108321-54-6), a synthetic dinucleotide of significant interest to researchers in molecular biology, biochemistry, and drug development. The core focus of this document is the precise determination and contextualization of its molecular weight. Beyond this fundamental property, this guide elucidates the compound's unique structural characteristics, particularly its atypical 2',5'-phosphodiester linkage, and details its physicochemical properties, relevant experimental protocols for its quantification, and critical information regarding its handling and storage. This paper is intended to serve as a vital resource for scientists utilizing or investigating non-canonical oligonucleotides and their derivatives.

Introduction: The Significance of a Non-Canonical Linkage

In the central dogma of molecular biology, ribonucleic acid (RNA) is constructed from ribonucleotides linked by 3',5'-phosphodiester bonds. This canonical linkage forms the backbone of the vast majority of biological RNA. However, the existence of alternative linkages, such as the 2',5'-phosphodiester bond, represents a fascinating and functionally significant deviation.

Uridylyl-2'-5'-uridine is a dinucleotide composed of two uridine nucleosides joined by this atypical 2',5'-phosphodiester linkage.[1][2] This structural variance is not merely a chemical curiosity; it imparts distinct properties to the molecule, including altered conformational flexibility and resistance to degradation by certain ribonucleases that specifically recognize the 3',5' bond. The ammonium salt form enhances the compound's stability and solubility for research applications. Understanding the precise molecular characteristics of this compound is the first step in leveraging its potential in research, such as in the study of RNA processing, the development of therapeutic oligonucleotides, or as a standard in analytical biochemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for accurate experimental design, from preparing stock solutions to interpreting analytical data. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 567.40 g/mol | [1][2] |

| Molecular Formula | C₁₈H₂₃N₄O₁₄P•NH₃ | [1][2] |

| CAS Number | 108321-54-6 | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | -20°C, in a dry, cool, and well-ventilated place | [3][4] |

The molecular weight of 567.40 g/mol is derived from its molecular formula, which includes the two uridine moieties, the phosphate group, and the associated ammonium ion. This value is paramount for calculating molar concentrations, determining reaction stoichiometry, and performing mass spectrometry analysis.

Characterization and Quantification Workflow

Ensuring the identity, purity, and concentration of this compound is essential for experimental reproducibility. A typical workflow for the characterization and quantification of such a compound is outlined below.

Caption: Workflow for synthesis, purification, and analysis of dinucleotides.

Experimental Protocol: Quantification by UV-Vis Spectrophotometry

The concentration of oligonucleotides in solution is most commonly and accurately determined by measuring their absorbance of ultraviolet (UV) light at a wavelength of 260 nm (A₂₆₀).[5] This protocol details the standard procedure.

Principle: The Beer-Lambert law (A = εcl) relates absorbance (A) to concentration (c), the pathlength of the cuvette (l), and the molar extinction coefficient (ε). The molar extinction coefficient is a constant unique to the molecule's composition and sequence. For accurate quantification, the specific ε for Uridylyl-2'-5'-uridine must be used.

Materials:

-

This compound sample

-

Nuclease-free water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

UV-transparent cuvettes (e.g., quartz, 1 cm pathlength)

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the measurement wavelength to 260 nm.

-

Blanking: Fill a cuvette with the same nuclease-free water or buffer that was used to dissolve the sample. Place it in the spectrophotometer and perform a "blank" or "zero" measurement. This subtracts the absorbance of the solvent itself.

-

Sample Preparation: Prepare a dilution of the stock this compound solution that will result in an A₂₆₀ reading within the linear range of the instrument (typically 0.1 to 1.0).

-

Sample Measurement: Carefully transfer the diluted sample to a clean cuvette and place it in the spectrophotometer. Record the absorbance reading at 260 nm.

-

Purity Check (Optional but Recommended): Measure the absorbance at 280 nm as well. The ratio of A₂₆₀/A₂₈₀ provides an estimate of purity. For pure RNA, this ratio is typically ~2.0.[5][6] Deviations may indicate contamination.

-

Concentration Calculation: Use the Beer-Lambert Law to calculate the concentration:

-

Concentration (mol/L) = A₂₆₀ / (ε₂₆₀ * l)

-

Where:

-

A₂₆₀ is the measured absorbance at 260 nm.

-

ε₂₆₀ is the molar extinction coefficient for Uridylyl-2'-5'-uridine at 260 nm (L·mol⁻¹·cm⁻¹). This value must be obtained from the supplier's Certificate of Analysis or calculated using nearest-neighbor models.

-

l is the cuvette pathlength in cm (typically 1 cm).

-

-

Biological Context and Research Applications

While this compound is a synthetic molecule, its components are central to cellular metabolism. Uridine is a fundamental pyrimidine nucleoside essential for the synthesis of RNA and plays a key role in metabolic pathways like glycogen synthesis.[7][8][9]

Caption: Simplified metabolic pathway of uridine phosphorylation and its roles.

The study of non-canonical dinucleotides like this compound is valuable for several reasons:

-

Enzyme Specificity Studies: It can be used as a substrate or inhibitor to probe the specificity of nucleases and polymerases.

-

RNA Structural Research: Incorporating 2',5'-linkages can help elucidate how structural changes in the RNA backbone affect its folding, stability, and function.

-

Therapeutic Development: Modified oligonucleotides are a cornerstone of modern therapeutics, including antisense drugs and siRNA. Understanding the properties of alternative linkages is crucial for designing novel drugs with enhanced stability and efficacy.[10]

Safety, Handling, and Storage

As a research chemical, this compound requires proper handling and storage to ensure user safety and maintain compound integrity.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and protective gloves.[4] Avoid inhalation of dust by working in a well-ventilated area.[12]

-

Storage: The compound is stable under recommended storage conditions.[4] It should be stored at -20°C in a tightly closed container, protected from moisture and direct sunlight.[3][4]

-

Stability and Incompatibilities: Avoid contact with strong oxidizing agents, as these can compromise the chemical structure.[4][11]

-

Toxicological Information: The acute toxicity of this specific compound is not fully characterized.[4] It should be handled as a potentially hazardous substance. In case of exposure, consult the Safety Data Sheet (SDS) and seek medical advice if necessary.[4]

Conclusion

This compound is a specialized chemical tool whose utility is predicated on its precise molecular characteristics. Its molecular weight of 567.40 g/mol is a foundational parameter for its use in quantitative scientific research. The presence of the atypical 2',5'-phosphodiester bond distinguishes it from canonical dinucleotides, opening avenues for research into RNA structure-function relationships, enzyme kinetics, and the development of modified nucleic acid therapeutics. Adherence to proper protocols for quantification, handling, and storage is essential for achieving reliable and reproducible experimental outcomes.

References

-

Smarzynski, K., & Markiewicz, A. (1976). The effective synthesis of uridylyl/3'-5'/5-methylcytidylyl/3'-5'/guanosine. Nucleic Acids Research, 3(3), 709–720. Retrieved from [Link]

-

Cayman Chemical. (2024). Safety Data Sheet. Szabo-Scandic. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uridylyl-(2'-5')-adenosine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Adenylyl-(2'-5')-uridine. PubChem. Retrieved from [Link]

-

Al-Masum, M. A., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(12), 4647. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uridylyl-2'-5'-phospho-adenosine. PubChem. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Uridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Uridine and its metabolism. Retrieved from [Link]

-

Hall, R. H., & Thedford, R. (1963). Polynucleotides. I. Synthesis of Uridylyl-(3' → 5')-uridine and Uridylyl-(3' → 5')-6-azauridine. The Journal of Organic Chemistry, 28(6), 1505–1509. Retrieved from [Link]

-

Hall, R. H., & Thedford, R. (1963). Polynucleotides. I. Synthesis of Uridylyl-(3' → 5')-uridine and Uridylyl-(3' → 5')-6-azauridine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Uridine monophosphate. Retrieved from [Link]

-

Gallagher, S. R. (1997). Measurement of Nucleic Acid Concentrations Using the DyNA Quant and the GeneQuant. BioTechniques, 22(6), 1170-1175. Retrieved from [Link]

-

Wikipedia. (n.d.). Uridine. Retrieved from [Link]

-

Wurtman, R. J., et al. (2011). Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement. PLOS ONE, 6(2), e14709. Retrieved from [Link]

-

Chemos. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Uridine 5'-monophosphate disodium. Retrieved from [Link]

-

Li, M., et al. (2025). The Role of Uridine in Health and Disease. Journal of Inflammation Research, 18, 10163–10177. Retrieved from [Link]

-

Yu, Z-G., et al. (2010). Numerical Characterization of DNA Sequence Based on Dinucleotides. Journal of Theoretical Biology, 264(2), 541-547. Retrieved from [Link]

-

Yoyen-Ermis, D., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Uludag University Journal of The Faculty of Veterinary Medicine, 44(1), 105-111. Retrieved from [Link]

-

Herraiz, C., et al. (2020). Quantitation of deoxynucleoside triphosphates by click reactions. Scientific Reports, 10, 13264. Retrieved from [Link]

Sources

- 1. Uridylyl-2′-5′-uridine ammonium salt, CAS 108321-54-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. labshake.com [labshake.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Oligonucleotide Quantification [sigmaaldrich.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Uridine - Wikipedia [en.wikipedia.org]

- 9. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

The 2'-5' Phosphodiester Linkage: From Prebiotic Chemistry to Therapeutic Engineering

The following technical guide provides an in-depth analysis of 2'-5' phosphodiester linkages, moving from prebiotic origins to biological discovery and modern therapeutic applications.

Executive Summary

The canonical 3'-5' phosphodiester bond is the structural backbone of all extant genetic material (DNA and RNA). However, the non-canonical 2'-5' linkage represents a critical "shadow" biochemistry. Originally dismissed as a chemical artifact, it was identified in the late 1970s as the central mediator of the mammalian innate immune response to dsRNA (the OAS-RNase L pathway). Today, the unique physiochemical properties of 2'-5' linkages—specifically their resistance to standard nucleases and distinct thermal destabilization profiles—are exploited in the engineering of Antisense Oligonucleotides (ASOs) and siRNAs to enhance metabolic stability without compromising gene-silencing potency.

Part 1: The Chemical Basis & Prebiotic Origins

Thermodynamic Selection: Why 3'-5'?

In non-enzymatic prebiotic synthesis, ribonucleotides polymerize to form a mixture of 2'-5' and 3'-5' linkages.[1][2] Chemical simulations suggest that without enzymatic selection, the 2'-5' linkage is kinetically favored due to the higher nucleophilicity of the 2'-hydroxyl group compared to the 3'-hydroxyl.

However, biology selected the 3'-5' linkage. The causality lies in structural geometry and hydrolytic stability:

-

Helical Geometry: 3'-5' linked RNA forms stable A-form helices. 2'-5' linkages distort this geometry, preventing long-range base stacking and reducing duplex stability (lower

). -

Hydrolytic Susceptibility: The 2'-5' linkage is significantly more susceptible to alkaline hydrolysis. The adjacent 3'-OH group acts as an intramolecular nucleophile, attacking the phosphorus center to form a 2',3'-cyclic phosphate intermediate, leading to chain cleavage.

The "Strand Separation" Hypothesis

Paradoxically, the instability of 2'-5' linkages may have been vital for the origin of life. Research by Szostak et al. suggests that in a high-

Part 2: Biological Discovery – The OAS-RNase L Pathway

The first confirmed biological role of 2'-5' linkages was discovered in 1978 by Ian Kerr and colleagues at the National Institute for Medical Research. They identified a low-molecular-weight inhibitor of protein synthesis produced in interferon-treated cells.[3]

Mechanism of Action

The system functions as a potent antiviral checkpoint. The enzyme 2'-5'-Oligoadenylate Synthetase (OAS) is constitutively expressed as an inactive monomer. Upon binding to viral double-stranded RNA (dsRNA), OAS undergoes a conformational change that exposes its catalytic site.

Unlike standard polymerases, OAS utilizes ATP to synthesize short oligomers of adenosine linked exclusively via 2'-5' bonds (denoted as 2-5A or

Signaling Pathway Visualization

The following diagram illustrates the causality of the OAS-RNase L antiviral cascade.

Caption: The Interferon-induced OAS-RNase L antiviral pathway mediated by 2'-5' oligoadenylate second messengers.

Part 3: Therapeutic Engineering & Antisense Applications

In drug development, the 2'-5' linkage is a tool for modulating the Pharmacokinetics (PK) and Pharmacodynamics (PD) of oligonucleotide therapeutics.

Nuclease Resistance vs. Binding Affinity

Native 3'-5' RNA is rapidly degraded by serum exonucleases. Introducing 2'-5' linkages confers significant resistance because most nucleases are stereospecific for the 3'-5' geometry. However, this comes at a cost: 2'-5' linkages destabilize the duplex formed with the target mRNA.

Data Summary: Comparative Stability & Affinity

| Parameter | Native RNA (3'-5') | Modified RNA (2'-5') | Therapeutic Implication |

| Serum Half-Life | < 15 minutes | > 10 hours | 2'-5' extends circulation time significantly. |

| Duplex | Baseline | -1.0°C to -1.5°C per substitution | Reduced affinity; too many 2'-5' links prevent target binding. |

| RNase H Activation | High | Null | 2'-5' regions do not support RNase H cleavage of target. |

| Immune Stimulation | Moderate | Low | 2'-5' linkages can evade TLR7/8 recognition. |

The "Gapmer" Strategy

To balance stability and potency, researchers use a "Gapmer" design. The central region (Gap) retains 3'-5' DNA/RNA to recruit RNase H for target degradation, while the flanking "wings" contain 2'-5' linkages (or other modifications like MOE/LNA) to protect against exonucleases without interfering with the catalytic mechanism.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Synthesis of 2'-5' RNA

Objective: Synthesize an RNA oligonucleotide containing site-specific 2'-5' linkages. Principle: Standard phosphoramidite chemistry is modified by swapping the protecting groups. The 3'-hydroxyl is protected (e.g., by TBDMS), leaving the 2'-hydroxyl free to react with the incoming phosphoramidite.

Reagents:

-

2'-Phosphoramidites: 5'-O-DMT-3'-O-TBDMS-Adenosine-2'-phosphoramidite (commercially available or custom synthesized).

-

Solid Support: Universal Unylinker CPG.

Step-by-Step Workflow:

-

Design: Define the sequence. Mark specific positions for 2'-5' insertion.

-

Coupling Cycle (Standard 3'-5'): Use standard 3'-phosphoramidites (where 2'-OH is protected by TBDMS).

-

Coupling Cycle (Modified 2'-5'):

-

At the specific position, inject the 2'-phosphoramidite (0.1 M in MeCN).

-

Critical Step: Increase coupling time to 10 minutes. The sterics of the 2'-position often reduce coupling efficiency compared to the primary 3'-position.

-

-

Oxidation/Capping: Standard iodine oxidation and acetic anhydride capping.

-

Deprotection:

-

Cleave from support using Ammonia/Methylamine (AMA) (1:[6]1) for 1 hour at 65°C.

-

Remove silyl protecting groups (TBDMS) using TEA·3HF (Triethylamine trihydrofluoride) for 2.5 hours at 65°C.

-

-

Purification: Desalt via Sephadex G-25, followed by Ion-Exchange HPLC (see Protocol B).

Protocol B: Detection via LC-MS/MS

Objective: Distinguish and quantify 2'-5' vs 3'-5' isomers in biological samples. Challenge: Isomers have identical mass. Separation requires chromatographic resolution based on hydrophobicity and shape.

System Setup:

-

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495).[7]

-

Column: Porous Graphitic Carbon (PGC) or specialized C18 with Ion Pairing reagents. Recommendation: Hypercarb (Thermo) or similar graphitic column provides superior separation of structural isomers compared to C18.

Methodology:

-

Sample Prep: Lysis of cells in cold PBS. Protein precipitation with acetonitrile (1:3 v/v). Centrifuge at 14,000 x g.

-

Mobile Phase:

-

Gradient: 0-20% B over 15 minutes. The 2'-5' oligomers generally elute earlier than 3'-5' analogs due to a more compact, less hydrophobic conformation in these conditions.

-

MS Parameters:

-

Mode: Negative Ion Electrospray (ESI-).

-

MRM Transitions: Monitor precursor ion

to fragment ion -

Validation: Spike samples with synthetic 2-5A standards (trimer/tetramer) to confirm retention times.

-

References

-

Kerr, I. M., & Brown, R. E. (1978). pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells.[3] Proceedings of the National Academy of Sciences, 75(1), 256–260. Link[3]

-

Szostak, J. W. (2013). Functional RNAs exhibit tolerance for non-heritable 2′–5′ vs. 3′–5′ backbone heterogeneity. Nature Chemistry, 5, 958–965. Link

-

Silverman, R. H. (2003). A scientific journey through the 2-5A/RNase L system. Cytokine & Growth Factor Reviews, 14(3-4), 205-214. Link

- Lohrmann, R., & Orgel, L. E. (1976).

-

Corey, D. R. (2021). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. Molecular Therapy, 29(4). Link

Sources

- 1. Effect of 2′-5′/3′-5′ phosphodiester linkage heterogeneity on RNA interference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pppA2'p5'A2'p5'A: an inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2′- O -monohaloethoxymethyl-modified RNAs and their duplex formation ability - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07767J [pubs.rsc.org]

- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 7. escholarship.org [escholarship.org]

- 8. Video: Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 9. pjoes.com [pjoes.com]

Technical Guide: Mechanism of Action and Applications of Uridylyl-2'-5'-uridine Ammonium Salt

Executive Summary

Uridylyl-2'-5'-uridine ammonium salt (Up(2'-5')U) is a non-canonical dinucleotide distinct from the standard 3'-5' RNA linkages found in genomic transcription. While 2'-5' oligoadenylates (2-5A) are widely recognized for activating RNase L during the innate immune response, Up(2'-5')U serves a divergent but critical role as a biochemical probe and mechanistic standard .

Its primary utility lies in its selective resistance to canonical nucleases (e.g., RNase A) while serving as a specific substrate for 2'-phosphodiesterases (such as PDE12) . This guide details the structural biochemistry, enzymatic interactions, and experimental protocols for utilizing Up(2'-5')U in nucleic acid research.

Part 1: Structural Biochemistry & Stability[1]

The Non-Canonical Linkage

The defining feature of Up(2'-5')U is the phosphodiester bond connecting the 2'-hydroxyl group of the 5'-uridine to the 5'-phosphate of the 3'-uridine.

-

Canonical RNA: 3'-OH

5'-Phosphate (Flexible, susceptible to alkaline hydrolysis and standard RNases). -

Up(2'-5')U: 2'-OH

5'-Phosphate (Rigid conformation, altered hydration shell).

The Ammonium Salt Formulation

The ammonium salt form (

-

Solubility: Enhanced solubility in aqueous buffers (PBS, Tris-HCl) compared to the free acid or heavy metal salts.

-

Mass Spectrometry Compatibility: Unlike sodium or potassium salts, ammonium ions are volatile, preventing adduct formation and signal suppression during LC-MS/MS analysis.

-

Buffer Neutrality: It minimizes pH shifts upon dissolution, crucial for kinetic assays.

Nuclease Resistance Profile

A core mechanistic attribute of Up(2'-5')U is its differential stability:

| Enzyme | Action on Up(2'-5')U | Mechanistic Reason |

| RNase A | Resistant | Active site geometry requires a 3'-5' linkage to form the 2',3'-cyclic intermediate. |

| RNase T1 | Resistant | Specific for Guanosine; also stereochemically incompatible with 2'-5' bonds. |

| Snake Venom PDE | Susceptible | Non-specific exonuclease that can cleave 2'-5' bonds (slowly). |

| PDE12 (2'-PDE) | Highly Susceptible | Evolutionarily designed to degrade 2'-5' linkages (e.g., to turnover 2-5A). |

Part 2: Mechanism of Action (Enzymatic Interactions)[1]

Substrate for Mitochondrial PDE12

The primary biological mechanism relevant to Up(2'-5')U is its hydrolysis by PDE12 (also known as 2'-phosphodiesterase). In mammalian mitochondria, PDE12 degrades 2'-5' linked oligoadenylates to prevent chronic RNase L activation. Up(2'-5')U acts as a minimal substrate model to study this catalytic pocket without the complexity of the adenosine base stacking.

-

Mechanism: PDE12 attacks the 2'-5' phosphodiester bond, releasing Uridine and UMP.

-

Utility: Researchers use Up(2'-5')U to screen for PDE12 inhibitors, which are potential antivirals (enhancing the natural antiviral 2-5A response).

Negative Control for RNase L

Unlike its adenylate counterpart (A2'p5'A), Up(2'-5')U does not induce the dimerization or activation of RNase L.

-

Binding: It may bind weakly to the ankyrin-repeat domain of RNase L but lacks the adenosine-specific hydrogen bonding required for activation.

-

Application: It is the "gold standard" negative control in RNase L activation assays to prove base-specificity of the immune response.

Visualization of Signaling & Hydrolysis

The following diagram illustrates the differential processing of Up(2'-5')U compared to canonical RNA, highlighting its role as a specific substrate for PDE12.

Caption: Differential enzymatic processing of Up(2'-5')U. Note the specific cleavage by PDE12 and resistance to canonical RNase A.

Part 3: Experimental Protocols

Protocol: Enzymatic Stability & Cleavage Assay

Objective: To verify the presence of 2'-phosphodiesterase activity in a biological sample (e.g., mitochondrial lysate) using Up(2'-5')U as a probe.

Reagents:

-

Substrate: Up(2'-5')U Ammonium Salt (1 mM stock in water).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

, 1 mM DTT. -

Enzyme: Recombinant PDE12 or Cell Lysate.

-

Stop Solution: 0.1% Formic Acid in Acetonitrile.

Workflow:

-

Preparation: Dilute Up(2'-5')U to a final concentration of 100 µM in the reaction buffer.

-

Incubation: Add 1 µg of enzyme/lysate. Incubate at 37°C.

-

Time Points: Aliquot 20 µL samples at T=0, 15, 30, and 60 minutes.

-

Quenching: Immediately mix aliquots with 80 µL Stop Solution to precipitate proteins. Centrifuge at 12,000 x g for 5 mins.

-

Analysis: Inject supernatant into HPLC-UV or LC-MS.

Detection: HPLC Parameters

Up(2'-5')U and its hydrolysis products (Uridine, UMP) can be resolved using Reverse-Phase HPLC.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10% B over 15 mins (Isocratic elution often sufficient) |

| Detection | UV Absorbance at 260 nm |

| Retention Order | UMP (Fastest) < Uridine < Up(2'-5')U (Slowest) |

Part 4: References

-

Kubota, K., et al. (2004). "Identification of 2'-phosphodiesterase (PDE12) as a negative regulator of the 2-5A system." Journal of Biological Chemistry.

-

Player, M. R., & Torrence, P. F. (1998). "The 2-5A system: modulation of viral translation and processing." Pharmacology & Therapeutics.

-

Sigma-Aldrich. "Uridylyl(2'-5')Uridine Ammonium Salt Product Specification." Merck.

-

Kerr, I. M., & Brown, R. E. (1978). "pPpA2'p5'A2'p5'A: An inhibitor of protein synthesis synthesized with an enzyme fraction from interferon-treated cells." Proceedings of the National Academy of Sciences.

-

PubChem. "Uridylyl-2'-5'-uridine Compound Summary." National Library of Medicine.

Beyond the Canonical: The Occurrence, Enzymology, and Analysis of Uridylyl-2'-5'-Uridine

Topic: Natural occurrence of Uridylyl-2'-5'-uridine. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridylyl-2'-5'-uridine (Up(2'-5')U) represents a non-canonical dinucleotide motif that sits at the intersection of innate immunity, bacterial signaling, and synthetic RNA chemistry. While the canonical 3'-5' phosphodiester bond forms the backbone of genomic RNA, and the 2'-5' oligoadenylate (2-5A) system is the established antiviral signaling pathway in mammals, Up(2'-5')U occupies a distinct niche. It exists primarily as:

-

A Minor Enzymatic Product: Resulting from the substrate promiscuity of 2'-5' oligoadenylate synthetases (OAS) or specific bacterial CD-NTases.

-

A Critical Synthetic Impurity: Arising via phosphoryl migration during the chemical synthesis of therapeutic RNAs.

-

A Prebiotic Relic: Found in non-enzymatic RNA replication models.

This guide provides a rigorous technical analysis of the natural occurrence, biosynthetic origins, and analytical differentiation of Up(2'-5')U for researchers in RNA therapeutics and immunobiology.

Biological Occurrence and Enzymology[1]

Mammalian Innate Immunity: The OAS "Wobble"

The primary biological context for 2'-5' linkages is the OAS/RNase L pathway . Upon binding double-stranded RNA (dsRNA), the enzyme 2'-5' Oligoadenylate Synthetase (OAS) polymerizes ATP into 2'-5' linked oligoadenylates (

While OAS is highly specific for ATP, it exhibits substrate promiscuity . In vitro kinetic studies demonstrate that purified OAS can incorporate UTP, though with significantly lower efficiency than ATP.

-

Mechanism: OAS acts as a nucleotidyltransferase.[2][3][4] If ATP is depleted or UTP concentrations are locally high, OAS can catalyze the addition of UMP to the 2'-OH of a pre-existing oligoadenylate primer.

-

Outcome: This results in chain termination or the formation of chimeric oligomers (e.g.,

). Pure poly-2'-5'-uridine is not synthesized de novo by OAS, making "natural" Up(2'-5')U a rare, usually terminal, motif rather than a standalone signaling molecule in mammals.

Bacterial Signaling: The CD-NTase Revolution

A more robust natural source of 2'-5' linked uridine motifs has emerged from the study of bacterial immunity. The cGAS/DncV-like nucleotidyltransferases (CD-NTases) are a superfamily of enzymes that synthesize diverse cyclic oligonucleotide second messengers.

-

Enzyme: CdnE and related homologs.[5]

-

Product: Cyclic UMP-AMP (c-UMP-AMP) and other hybrid dinucleotides.[6]

-

Linkage: These cyclic molecules often contain mixed linkages, including 2'-5' bonds, to evade degradation by specific nucleases or to activate specific effectors (e.g., phospholipases) that trigger cell death (abortive infection) upon phage attack.

Prebiotic Chemistry

In the context of the "RNA World" hypothesis, non-enzymatic polymerization of nucleotides on montmorillonite clay or ice surfaces yields a mixture of 2'-5' and 3'-5' isomers. Up(2'-5')U is a standard product of these abiotic reactions, suggesting it was likely present before the evolution of regioselective polymerases.

The Synthetic Context: A Critical Impurity

For drug development professionals, Up(2'-5')U is most frequently encountered not as a metabolite, but as a Process-Related Impurity (PRI) in the chemical synthesis of RNA (e.g., siRNA, mRNA vaccines).

Phosphoryl Migration

During the deprotection step of solid-phase RNA synthesis, particularly under acidic conditions or elevated temperatures, the internucleotide phosphate group can migrate from the canonical 3'-OH to the 2'-OH.

-

Risk Factor: Uridine-rich sequences are particularly susceptible.

-

Impact: The presence of 2'-5' linkages destabilizes the RNA duplex (lowering

) and can alter the immunogenic profile by potentially activating OAS-like sensors or resisting specific nucleases.

Analytical Methodologies

Distinguishing Up(2'-5')U from its canonical isomer Up(3'-5')U is a significant analytical challenge due to their identical mass. The following protocol establishes a self-validating identification system.

Differential Enzymatic Digestion

This is the gold standard for linkage verification. It relies on the strict regioselectivity of specific nucleases.

| Enzyme | Specificity | Action on Up(3'-5')U | Action on Up(2'-5')U |

| RNase T2 / P1 | Non-specific phosphodiesterase | Cleaves to U + pU | Cleaves (slowly/variable) |

| Snake Venom PDE (SVPD) | 3'→5' Exonuclease (low specificity) | Cleaves to U + pU | Cleaves (Active on 2'-5') |

| Nuclease P1 (High Specificity) | 3'-5' Linkages only | Cleaves | Resistant (remains intact) |

| RNase L | 2'-5' Linkages (A-specific usually) | Resistant | Cleaves (Sequence dependent) |

Protocol:

-

Aliquot Sample: Split the purified dinucleotide sample into two vials.

-

Digest A: Treat with Nuclease P1 (specific for 3'-5').[7][8]

-

Digest B: Treat with Snake Venom Phosphodiesterase (SVPD) (cleaves both).

-

Analysis: Analyze by HPLC or LC-MS.

-

Result: If the peak disappears in Digest B but remains in Digest A, the linkage is 2'-5' .

-

LC-MS/MS Transitions

While the parent mass (m/z 551.0 for dimer - H) is identical, the fragmentation patterns and retention times differ.

-

Retention Time: On Reverse-Phase HPLC (C18), the 2'-5' isomer typically elutes earlier than the 3'-5' isomer due to a more compact, less hydrophobic conformation.

-

Ion Mobility: Ion Mobility Mass Spectrometry (IM-MS) can separate the two isomers based on their collisional cross-section (CCS), as the 2'-5' kink creates a distinct shape compared to the helical 3'-5' form.

Visualization of Pathways

Diagram 1: Biosynthetic vs. Synthetic Origins

This diagram contrasts the enzymatic generation of 2'-5' linkages (OAS pathway) with the chemical artifact pathway (Phosphoryl Migration).

Caption: Comparative pathways for the formation of 2'-5' linkages. Top: Enzymatic incorporation of UTP by OAS as a chain terminator. Bottom: Chemical phosphoryl migration generating Up(2'-5')U as an impurity.

Diagram 2: Analytical Decision Tree

A logic flow for identifying the linkage type in an unknown uridine dinucleotide.

Caption: Analytical workflow utilizing differential enzymatic susceptibility to distinguish between canonical 3'-5' and non-canonical 2'-5' uridine dimers.

References

-

Substrate specificity of the interferon-induced murine 2',5'-oligoadenylate synthetase. Source: Journal of Biological Chemistry Note: Establishes the hierarchy of nucleotide incorporation (ATP >> UTP).

-

Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication. Source: Nature / PMC Note: Details the synthesis of mixed-linkage cyclic nucleotides in bacteria.

-

Phosphoryl migration during the chemical synthesis of RNA. Source: Nucleic Acids Research Note: Describes the chemical mechanism of 2'-5' impurity formation.

-

Structural insights into the effects of 2′-5′ linkages on the RNA duplex. Source: PNAS Note: Analyzes the structural perturbation caused by 2'-5' linkages in RNA.

-

Elongation mechanism and substrate specificity of 2',5'-oligoadenylate synthetase. Source: PNAS Note: Confirms OAS acts as a nucleotidyltransferase capable of adding non-adenylate residues to primers.

Sources

- 1. Assays for the Interferon-Induced Enzyme 2′,5′ Oligoadenylate Synthetases | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. 2'-5'-oligoadenylate synthase - Wikipedia [en.wikipedia.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Cyclic dinucleotides mediate bacterial immunity by dinucleotide cyclase in Vibrio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]

Uridylyl-2'-5'-uridine ammonium salt safety and handling.

Safety, Handling, and Experimental Application

Executive Summary

Uridylyl-2'-5'-uridine (Up(2'-5')U) ammonium salt is a non-canonical dinucleotide analogue utilized primarily in structural biology, innate immunity research (OAS/RNase L pathway), and RNA interference (RNAi) mechanistic studies.[1] Unlike the standard 3'-5' phosphodiester linkage found in genomic RNA, the 2'-5' linkage induces unique conformational constraints and stability profiles.

This guide provides a rigorous technical framework for the safe handling, reconstitution, and storage of Up(2'-5')U. It addresses the compound's hygroscopic nature as an ammonium salt and the specific hydrolytic sensitivities of the 2'-5' phosphodiester bond.

Part 1: Physicochemical Profile[2][3]

The ammonium salt form enhances the solubility of the dinucleotide but introduces significant hygroscopicity. Researchers must account for the stoichiometry of the ammonium counter-ion when calculating molar concentrations.

Table 1: Chemical Specifications & Properties

| Property | Specification | Notes |

| Chemical Name | Uridylyl-(2'->5')-uridine ammonium salt | 2'-5' isomer of UpU |

| Molecular Formula | Exact weight depends on ammonium stoichiometry | |

| Molecular Weight | ~550.4 (Free Acid basis) | Adjust calculation for salt form (approx. +17 g/mol per |

| Solubility | Water, Aqueous Buffers (>50 mM) | Highly soluble; precipitates in high % ethanol |

| Appearance | White to off-white lyophilized powder | Hygroscopic; clumps upon moisture exposure |

| Stability | pH 6.0 – 7.5 (Optimal) | Critical: 2'-5' linkages are susceptible to alkaline hydrolysis |

Part 2: Biological Mechanism & Application[7][8][9]

The 2'-5' linkage is a hallmark of the Oligoadenylate Synthetase (OAS) pathway, an interferon-induced antiviral mechanism. While the canonical activator is 2'-5' oligoadenylate (2-5A), Up(2'-5')U serves as a critical structural probe to determine the specificity of nucleases (like RNase L) and the tolerance of polymerases for non-canonical backbones.

Mechanistic Insight: The 2'-5' vs. 3'-5' Topology

The 2'-5' linkage forces the RNA backbone into a "compact" or "kinked" conformation that differs significantly from the A-form helix of standard RNA.[2] This topology prevents standard base-pairing in many contexts but is specifically recognized by innate immune sensors.

Figure 1: Comparative topology of phosphodiester linkages. The 2'-5' geometry (red) is distinct from the canonical genetic backbone (blue), serving as a specific signal for immune pathways.

Part 3: Safety & Risk Assessment

While Up(2'-5')U is not classified as an acute toxin or carcinogen under GHS standards, the ammonium salt form and biological activity warrant strict safety adherence.

Hazard Classification:

-

GHS Status: Not a hazardous substance (OSHA/HCS).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

Specific Risk Factors:

-

Inhalation: Lyophilized ammonium salts can be irritating to the upper respiratory tract. Handle in a fume hood or with a P95 mask if generating dust.

-

Contamination: As an RNA analogue, it is biologically active. Accidental introduction into cell cultures can trigger unintended interferon responses, confounding data.

Part 4: Storage & Handling Protocols

The Golden Rule: The 2'-5' linkage is chemically distinct but shares the vulnerability of RNA to nucleases and alkaline hydrolysis. Furthermore, the ammonium salt is hygroscopic; moisture absorption will alter the effective mass and can accelerate degradation.

Protocol 1: Reconstitution and Aliquoting

Objective: Solubilize the lyophilized powder without inducing hydrolysis or RNase contamination.

-

Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic powder.

-

Solvent Selection: Use Nuclease-Free Water or TE Buffer (pH 7.0) .

-

Avoid: Alkaline buffers (Tris pH > 8.0) or buffers containing divalent cations (

,

-

-

Concentration: Reconstitute to a high stock concentration (e.g., 10 mM) to maximize stability.

-

Dissolution: Vortex gently. If the ammonium salt has clumped, allow it to sit on ice for 10 minutes. Do not heat above 37°C.

Protocol 2: Storage Workflow

Objective: Prevent freeze-thaw degradation and hydrolysis.

Figure 2: Critical handling workflow. Note the emphasis on single-use aliquoting to mitigate the hygroscopic risks of the ammonium salt form.

Part 5: Quality Control & Validation

To ensure experimental integrity, verify the dinucleotide before critical assays.

1. UV Spectroscopy (Quantification)

-

Measure absorbance at 260 nm (

). -

Pathlength Correction: Ensure the buffer blank matches the solvent exactly.

-

Calculation: Use the extinction coefficient (

) for Uridine dimers.-

Approximate

(Verify specific lot certificate).

-

2. HPLC Analysis (Purity)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Triethylammonium acetate (TEAA) / Acetonitrile gradient.

-

Diagnostic: The 2'-5' isomer typically elutes earlier than the 3'-5' isomer due to higher polarity and compact structure.

References

-

Koul, A., et al. (2020). Effect of 2'-5'/3'-5' phosphodiester linkage heterogeneity on RNA interference.[1][3][4] Nucleic Acids Research, 48(9), 4643–4657.[1] Retrieved from [Link]

- Engelhart, A. E., et al. (2013). Nonenzymatic primer extension with 2′-5′-linked templates. Journal of the American Chemical Society, 135(38).

Sources

Methodological & Application

Application Notes and Protocols for Uridylyl-2'-5'-uridine ammonium salt in RNase L Assays

Introduction: The OAS-RNase L Pathway - A Cornerstone of Innate Immunity

In the intricate landscape of cellular defense, the 2'-5'-oligoadenylate (2-5A) synthetase (OAS)-ribonuclease L (RNase L) system stands as a critical and evolutionarily conserved arm of the innate immune response.[1][2] This pathway is a primary line of defense against viral infections.[3] Upon viral entry, the presence of double-stranded RNA (dsRNA), a common hallmark of viral replication, triggers the activation of OAS enzymes.[4][5] These enzymes polymerize ATP into a series of unique 2'-5'-linked oligoadenylates, collectively known as 2-5A.[3]

These 2-5A molecules function as potent second messengers, their sole established role being the activation of the latent endoribonuclease, RNase L.[4] In its inactive state, RNase L exists as a monomer. The binding of 2-5A induces a conformational change, leading to the dimerization of RNase L into its active form.[5][6] Activated RNase L is a promiscuous ribonuclease, cleaving both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and ultimately curtailing viral replication.[3][7] Given its central role in antiviral defense and its implication in other cellular processes and diseases, the ability to accurately measure RNase L activity is of paramount importance for researchers in virology, immunology, and drug development.

The Activator: Uridylyl-2'-5'-uridine ammonium salt

While the natural 2-5A molecule is the endogenous activator of RNase L, its utility in in vitro assays is hampered by its inherent instability, as it is rapidly degraded by phosphodiesterases.[8] This has led to the development of more stable synthetic analogs. This compound (CAS 108321-54-6) is one such analog, characterized by an atypical 2',5'-phosphodiester linkage.[4][5] The use of a stable analog like this compound ensures a consistent and sustained activation of RNase L in an assay, leading to more reliable and reproducible results. This makes it an invaluable tool for high-throughput screening of potential RNase L inhibitors or for detailed kinetic studies of the enzyme.

Principle of the RNase L FRET-Based Assay

A highly sensitive and convenient method for measuring RNase L activity is through a Fluorescence Resonance Energy Transfer (FRET)-based assay.[1][2][9] This assay utilizes a short, single-stranded RNA oligonucleotide probe that is dually labeled with a fluorophore at one end and a quencher at the other.[1][2] When the probe is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon the addition of activated RNase L, the RNA probe is cleaved. This separation of the fluorophore from the quencher results in a measurable increase in fluorescence, which is directly proportional to the enzymatic activity of RNase L.[1][2]

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the RNase L activation pathway and the experimental workflow of the FRET-based assay.

Caption: RNase L Activation Pathway.

Caption: Experimental Workflow for RNase L FRET Assay.

Detailed Protocols

Protocol 1: Preparation of Reagents

-

Recombinant Human RNase L:

-

Source: Commercially available or purify from an expression system (e.g., E. coli or insect cells).

-

Storage: Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilution: Dilute in RNase L Assay Buffer to the desired final concentration (e.g., 20 nM) just before use.

-

-

This compound (Activator):

-

Source: Commercially available (e.g., Santa Cruz Biotechnology, Chemos).[4][5]

-

Storage: Store at -20°C.

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in nuclease-free water. Aliquot and store at -20°C.

-

Working Dilution: Further dilute the stock solution in nuclease-free water to achieve the desired final concentration range for the assay. Note: The optimal concentration for this specific analog has not been extensively reported. A starting point for optimization would be a concentration range from 10 nM to 10 µM.

-

-

FRET RNA Probe:

-

Design: A 20-30 nucleotide single-stranded RNA probe with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ-1). The sequence should contain RNase L cleavage sites (preferably UpU or UpA dinucleotides).[8]

-

Source: Custom synthesis from a reputable vendor.

-

Storage: Store at -20°C or -80°C, protected from light.

-

Working Solution: Resuspend in nuclease-free TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a stock concentration of 10-100 µM. Dilute to the final working concentration (e.g., 100-200 nM) in RNase L Assay Buffer.

-

-

RNase L Assay Buffer (10X Stock):

-

200 mM Tris-HCl (pH 7.5)

-

1 M KCl

-

100 mM MgCl₂

-

10 mM DTT (add fresh before use)

-

Store at -20°C without DTT.

-

Protocol 2: In Vitro RNase L Cleavage Assay (FRET-based)

This protocol is designed for a 96-well plate format.

-

Assay Preparation:

-

Prepare a 1X RNase L Assay Buffer by diluting the 10X stock with nuclease-free water and adding DTT to a final concentration of 1 mM.

-

Prepare working solutions of recombinant RNase L, this compound, and the FRET RNA probe in 1X RNase L Assay Buffer.

-

-

Reaction Setup:

-

In a black, flat-bottom 96-well plate, add the following components in the order listed for a final reaction volume of 100 µL:

Component Volume (µL) Final Concentration Nuclease-free Water Up to 100 - 10X RNase L Assay Buffer 10 1X Recombinant RNase L Variable e.g., 20 nM Uridylyl-2'-5'-uridine salt Variable e.g., 10 nM - 10 µM | FRET RNA Probe | Variable | e.g., 100 nM |

-

Important Controls:

-

No Activator Control: Replace the this compound solution with an equal volume of nuclease-free water.

-

No Enzyme Control: Replace the RNase L solution with an equal volume of 1X RNase L Assay Buffer.

-

Probe Only Control: Omit both RNase L and the activator.

-

-

-

Data Acquisition:

-

Pre-warm the fluorescence plate reader to 37°C.

-

Place the 96-well plate in the reader.

-

Set the excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., 485 nm excitation and 520 nm emission for FAM).

-